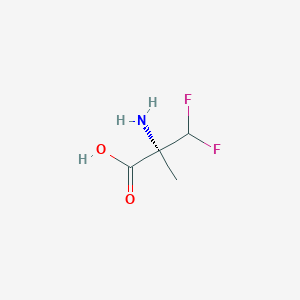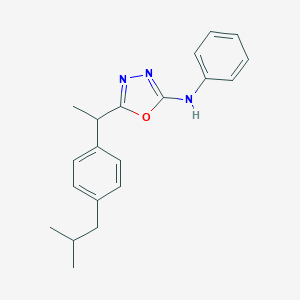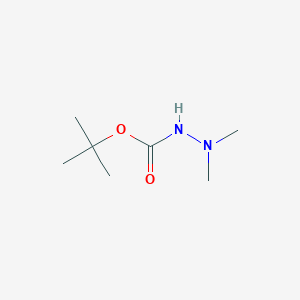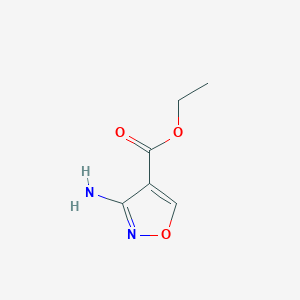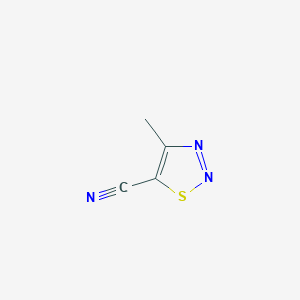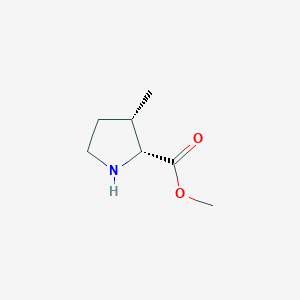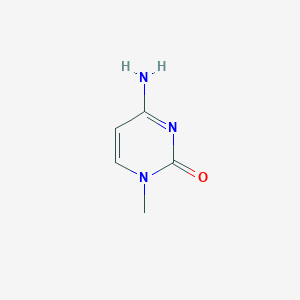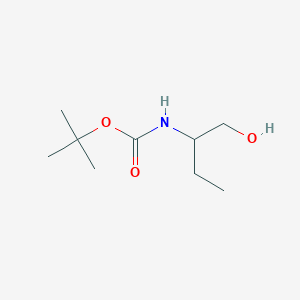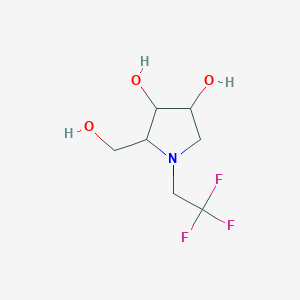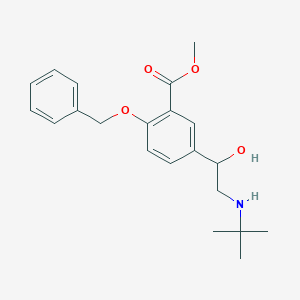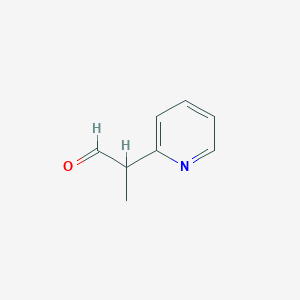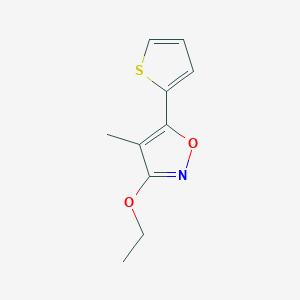![molecular formula C7H9N3O2S B066076 3-methyl-3,4-dihydro-2H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide CAS No. 163136-62-7](/img/structure/B66076.png)
3-methyl-3,4-dihydro-2H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-3,4-dihydro-2H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound with a molecular formula of C7H8N2O2S. It is also known as metiamide and is a derivative of histamine H2 receptor antagonist. This chemical compound has been widely studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 3-methyl-3,4-dihydro-2H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with the histamine H2 receptor. It acts as a competitive antagonist of the histamine H2 receptor, thereby blocking the action of histamine on the receptor. This leads to a reduction in the production of gastric acid and the prevention of gastric ulcers.
Effets Biochimiques Et Physiologiques
3-methyl-3,4-dihydro-2H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide has been shown to have a number of biochemical and physiological effects. It has been found to reduce the secretion of gastric acid, increase mucosal blood flow, and reduce the risk of gastric ulceration. It has also been shown to have anti-inflammatory and analgesic effects, making it a potential treatment for a range of inflammatory and painful conditions.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-methyl-3,4-dihydro-2H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide in lab experiments include its well-established mechanism of action, its ability to reduce gastric acid secretion, and its anti-inflammatory and analgesic effects. However, limitations include its potential toxicity and the need for careful dosing to avoid adverse effects.
Orientations Futures
There are a number of potential future directions for research on 3-methyl-3,4-dihydro-2H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide. These include further studies on its anti-inflammatory and analgesic effects, its potential use as a treatment for respiratory disorders, and its potential use in combination with other drugs for the treatment of gastric ulcers. Further research is also needed to determine the optimal dosing and administration of this compound in order to minimize the risk of adverse effects.
Applications De Recherche Scientifique
3-methyl-3,4-dihydro-2H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, analgesic, and anti-ulcer properties. It has also been studied for its potential use as a treatment for gastric ulcers, asthma, and other respiratory disorders.
Propriétés
Numéro CAS |
163136-62-7 |
|---|---|
Nom du produit |
3-methyl-3,4-dihydro-2H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide |
Formule moléculaire |
C7H9N3O2S |
Poids moléculaire |
199.23 g/mol |
Nom IUPAC |
3-methyl-3,4-dihydro-2H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide |
InChI |
InChI=1S/C7H9N3O2S/c1-5-9-6-3-2-4-8-7(6)13(11,12)10-5/h2-5,9-10H,1H3 |
Clé InChI |
WEARCONSHKAHEI-UHFFFAOYSA-N |
SMILES |
CC1NC2=C(N=CC=C2)S(=O)(=O)N1 |
SMILES canonique |
CC1NC2=C(N=CC=C2)S(=O)(=O)N1 |
Synonymes |
2H-Pyrido[3,2-e]-1,2,4-thiadiazine,3,4-dihydro-3-methyl-,1,1-dioxide(9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

